molecular formula C22H20N4O2S B2644360 (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448035-36-6

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2644360
CAS RN: 1448035-36-6
M. Wt: 404.49
InChI Key: YLJOJINYKIMUQD-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics and Rule Observance

One study delves into the structural properties of related heterocyclic analogs, demonstrating the observance of the chlorine-methyl (Cl-Me) exchange rule. The research highlighted the intricacies involved in the description of these structures due to extensive disorder, which also presents challenges in data-mining procedures for automatic detection of isomorphism (Swamy et al., 2013).

Interaction with Biological Receptors

Another significant area of study involves the molecular interaction of related compounds with specific receptors. For instance, one paper discusses the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's (SR141716) potent and selective interaction with the CB1 cannabinoid receptor. The research provides a detailed analysis of the conformational states, energetics, and potential binding interactions of the molecule, contributing to a deeper understanding of receptor-ligand dynamics and aiding in the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Biological Evaluation

Furthermore, research focusing on the synthesis, characterization, and biological evaluation of related compounds emphasizes the potential of these molecules in pharmacological contexts. For instance, studies have synthesized and evaluated various derivatives for their enzyme inhibitory activities against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with some compounds showing promising results (Cetin et al., 2021).

Optical Properties and Material Applications

Moreover, certain derivatives have been studied for their optical properties and potential as low-cost emitters, highlighting the versatile nature of these compounds in material science domains. These studies present a fascinating blend of structural analysis, synthetic chemistry, and biological evaluation, showcasing the broad spectrum of scientific interest and potential applications of these molecules (Volpi et al., 2017).

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-22(17-3-5-19(6-4-17)25-10-1-2-11-25)26-12-7-16(8-13-26)20-23-24-21(28-20)18-9-14-29-15-18/h1-6,9-11,14-16H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJOJINYKIMUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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